Comprehensive Technical Guide on 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl Chloride: Synthesis, Reactivity, and Applications
Comprehensive Technical Guide on 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl Chloride: Synthesis, Reactivity, and Applications
Executive Summary
7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS 41512-06-5) is a highly versatile, bifunctional building block widely utilized in chemical biology, medicinal chemistry, and organic electronics. Featuring an electron-deficient 2,1,3-benzothiadiazole core, this compound possesses two distinct reactive sites: a highly electrophilic sulfonyl chloride moiety at the 4-position and a cross-coupling-compatible bromide at the 7-position.
This unique structural topology enables researchers to execute orthogonal functionalization. Scientists can first generate stable sulfonamide linkages with primary or secondary amines, and subsequently extend the conjugated
Chemical Identity & Physicochemical Properties
To ensure rigorous experimental planning, the foundational physicochemical and structural data of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride are summarized below.
| Property | Value |
| Chemical Name | 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride |
| CAS Registry Number | 1 [2] |
| Molecular Formula | C₆H₂BrClN₂O₂S₂ |
| Molecular Weight | 313.58 g/mol [2] |
| Melting Point | 141–142 ºC [2] |
| SMILES | O=S(=O)(Cl)c1ccc(Br)c2nsnc12 [3] |
| InChIKey | CCRGYQMMVHOUPE-UHFFFAOYSA-N [3] |
| Precursor CAS | 2 (4-Bromo-2,1,3-benzothiadiazole) [1] |
Structural Analysis & Reactivity Profile
The utility of 7-bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride stems from the causality of its electronic distribution. The 2,1,3-benzothiadiazole ring is a well-documented electron acceptor.
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Electrophilic Sulfonyl Chloride (-SO₂Cl): The strong electron-withdrawing nature of the heterocycle highly polarizes the S-Cl bond. This makes the sulfonyl chloride exceptionally susceptible to nucleophilic attack, allowing for rapid, selective sulfonamide formation with amines even at sub-ambient temperatures.
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Activated Bromide (-Br): The bromine atom at the 7-position is activated for oxidative addition by Pd(0) catalysts. This facilitates Suzuki-Miyaura, Stille, or Sonogashira cross-couplings.
By attaching an electron-donating group via cross-coupling and utilizing the sulfonamide as an anchoring group, researchers can finely tune the Intramolecular Charge Transfer (ICT) state, creating highly sensitive "Push-Pull" fluorophores. Furthermore, in medicinal chemistry, this scaffold has been successfully deployed to synthesize libraries of plant glutathione transferase (GST) inhibitors to combat herbicide resistance [4].
Workflow illustrating the synthesis and dual-stage functionalization of the compound.
Synthesis Protocol: Chlorosulfonation of 4-Bromo-2,1,3-benzothiadiazole
The synthesis relies on the direct electrophilic aromatic substitution of2 [1].
Step-by-Step Methodology
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Preparation: In a rigorously dried, argon-flushed round-bottom flask, add 4-bromo-2,1,3-benzothiadiazole (1.0 eq).
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Addition: Slowly add an excess (typically 5–10 equivalents) of chlorosulfonic acid (ClSO₃H) dropwise at 0 °C.
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Causality: Chlorosulfonic acid acts as both the solvent and the electrophile. The dropwise addition at 0 °C controls the highly exothermic nature of the initial protonation, preventing substrate charring or decomposition.
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Heating: Gradually warm the mixture to 90–100 °C and stir for 4–6 hours.
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Causality: Elevated thermal energy is required to drive the conversion of the intermediate sulfonic acid into the final sulfonyl chloride.
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Quenching: Cool the reaction mixture to room temperature and carefully pour it dropwise onto crushed ice with vigorous stirring.
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Causality: Ice quenching precipitates the highly hydrophobic sulfonyl chloride while safely hydrolyzing the excess chlorosulfonic acid. Using liquid water instead of ice would cause a violent exothermic spike, prematurely hydrolyzing the desired product back into a sulfonic acid.
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Isolation: Extract the aqueous suspension with dichloromethane (DCM), wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validating System Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The highly polar sulfonic acid intermediate will remain at the baseline, while the non-polar sulfonyl chloride product migrates with an
Experimental Workflows for Downstream Application
Workflow 1: Bioconjugation via Sulfonamide Formation
This protocol outlines the attachment of the benzothiadiazole core to an amine-containing biomolecule or pharmacophore, a technique heavily utilized in the synthesis of3 [4].
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Solvation: Dissolve the target amine (1.0 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM.
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Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the unreacted amine nucleophile.
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Coupling: Add 7-Bromo-2,1,3-benzothiadiazole-4-sulfonyl chloride (1.1 eq) portion-wise at 0 °C.
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Propagation: Stir at room temperature for 2 hours.
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Purification: Quench with water, extract the organic layer, and purify via flash chromatography.
Self-Validating System Checkpoint: The conversion is confirmed by the disappearance of the highly electrophilic starting material on TLC. IR spectroscopy of the purified product will show strong, distinct S=O stretching bands around 1330 and 1160 cm⁻¹.
Workflow 2: Suzuki-Miyaura Cross-Coupling for Fluorophore Extension
To tune the photophysical properties, the bromide handle is reacted with an arylboronic acid.
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Assembly: Combine the bromobenzothiadiazole sulfonamide (1.0 eq), an arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq) in a Schlenk tube.
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Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1) and 2M aqueous K₂CO₃ (3.0 eq).
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Causality: The biphasic solvent system dissolves both organic and inorganic reagents. K₂CO₃ activates the boronic acid to form an electron-rich boronate complex, drastically accelerating the transmetalation step of the catalytic cycle.
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Reaction: Reflux under argon for 12 hours.
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Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via column chromatography.
Self-Validating System Checkpoint: Successful cross-coupling is visually indicated by a pronounced bathochromic (red) shift in the fluorescence emission of the reaction mixture under a 365 nm UV lamp, confirming the successful extension of the conjugated
Intramolecular charge transfer (ICT) tuning via dual functionalization of the core.
References
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PubChemLite (Université du Luxembourg). "C6H2BrClN2O2S2 - Explore - PubChemLite." Available at:[Link]
- Google Patents (WO2009034396A2). "Method and means relating to multiple herbicide resistance in plants.
